molecular formula C24H31FO6 B000751 Triamcinolone acetonide CAS No. 76-25-5

Triamcinolone acetonide

Numéro de catalogue: B000751
Numéro CAS: 76-25-5
Poids moléculaire: 434.5 g/mol
Clé InChI: YNDXUCZADRHECN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acétonide de triamcinolone est un corticostéroïde synthétique utilisé pour ses puissantes propriétés anti-inflammatoires et immunosuppressives. Il est couramment utilisé dans le traitement de diverses affections cutanées, réactions allergiques et troubles articulaires. Le composé est un dérivé plus puissant de la triamcinolone et est environ huit fois plus puissant que la prednisone .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acétonide de triamcinolone est synthétisé par une série de réactions chimiques impliquant la triamcinolone. Le procédé implique généralement la formation du dérivé acétonide par réaction de la triamcinolone avec de l'acétone en présence d'un catalyseur acide tel que l'acide tosylique. La réaction est effectuée à des températures contrôlées pour garantir la formation du produit souhaité .

Méthodes de Production Industrielle : Dans les milieux industriels, l'acétonide de triamcinolone est produit dans des réacteurs à grande échelle où les conditions réactionnelles sont méticuleusement contrôlées afin d'optimiser le rendement et la pureté. Le procédé implique l'utilisation de solvants tels que l'acétone et le méthanol, et le produit est purifié par des techniques de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Metabolic Reactions

Triamcinolone acetonide undergoes hepatic and systemic metabolism, producing less active metabolites:

Table 2: Major Metabolic Pathways

MetaboliteBiotransformationEnzymatic SystemExcretion RouteSource
6β-hydroxythis compound Hydroxylation at C6CYP3A4/5Urine (37%)
21-carboxythis compound Oxidation at C21Alcohol dehydrogenaseFeces (51%)
  • Pharmacokinetic Data :
    • Plasma protein binding: ~68% .
    • Half-life: ~2.26 hours (intranasal administration) .
    • Total clearance: Presystemic metabolism accounts for >90% elimination .

Degradation Reactions

Degradation occurs under thermal, photolytic, and oxidative conditions:

Table 3: Stability and Degradation Profile

ConditionObservationDegradation ProductsSource
Thermal (292–294°C) Melting with decompositionCarbonized residues
UV Light PhotoisomerizationUnidentified epoxides
Oxidative (H₂O₂) C21-oxidation to carboxylic acid derivatives21-carboxy metabolites
  • Stability in Formulations :
    • Nanocrystal suspensions remain stable for >6 months at 4–8°C, with no chemical interaction between this compound and stabilizers (e.g., poloxamer 188) .
    • Aqueous solutions degrade rapidly at pH >7 due to hydrolysis of the acetal group .

Reactivity with Functional Groups

  • Acetal Group : Resists hydrolysis under acidic conditions but degrades in alkaline media (pH >9) .
  • Fluorine Substituent : Enhances metabolic stability by reducing CYP-mediated oxidation .
  • Ketone at C3/C20 : Participates in Schiff base formation with primary amines under non-aqueous conditions .

Industrial-Scale Reaction Optimization

  • Milling Process : Wet milling with zirconia beads (0.1 mm) reduces particle size to 200–400 nm, enhancing solubility .
  • Drying : Lyophilization preserves crystallinity (confirmed via XRPD) with moisture content <2% .

Applications De Recherche Scientifique

Dermatological Applications

TAC is extensively used in dermatology for treating inflammatory skin conditions. It is effective for:

  • Atopic Dermatitis : TAC is frequently employed as a topical treatment to alleviate symptoms associated with atopic dermatitis, providing significant relief from itching and inflammation .
  • Psoriasis : Intralesional injections of TAC can effectively reduce psoriatic plaques, promoting skin healing .
  • Contact Dermatitis : It is also prescribed for contact dermatitis, including reactions to poison ivy and other allergens .

Table 1: Dermatological Conditions Treated with TAC

ConditionApplication MethodEfficacy
Atopic DermatitisTopicalHigh
PsoriasisIntralesional InjectionModerate to High
Contact DermatitisTopicalHigh

Ocular Applications

Recent studies have highlighted the potential of TAC in ocular therapy. A study developed triamcinolone acetonide nanocrystals (TA-NC) aimed at enhancing ocular corticosteroid therapy. The findings indicated that TA-NC significantly alleviated inflammatory signs in an experimental model of uveitis, demonstrating superior efficacy compared to traditional formulations .

Table 2: Ocular Conditions Treated with TAC

ConditionApplication MethodEfficacy
UveitisNanocrystal formulationHigh
Ocular InflammationIntravitreal InjectionModerate

Pain Management

TAC is utilized in pain management, particularly for musculoskeletal disorders. Clinical trials have demonstrated its effectiveness when administered via intra-articular injections for conditions such as:

  • Rheumatoid Arthritis : TAC injections can reduce joint inflammation and pain .
  • Gouty Arthritis : It is commonly used for acute gout flares, providing rapid relief from symptoms .

Table 3: Pain Management Applications of TAC

ConditionApplication MethodEfficacy
Rheumatoid ArthritisIntra-articular InjectionHigh
Gouty ArthritisIntra-articular InjectionHigh

Respiratory Applications

TAC has been investigated for its use in respiratory conditions. A clinical trial assessed the application of TAC paste on endotracheal tubes (ETTs) to reduce postoperative sore throat (POST). Results showed a significant decrease in the incidence and severity of POST when using TAC compared to chlorhexidine jelly .

Table 4: Respiratory Applications of TAC

ConditionApplication MethodEfficacy
Postoperative Sore ThroatLubrication on ETTsSignificant reduction

Other Medical Applications

TAC is also applied in various other medical scenarios:

  • Allergic Conditions : Used as a nasal spray for seasonal allergic rhinitis .
  • Systemic Conditions : Employed in the treatment of adrenocortical insufficiency and systemic lupus erythematosus (SLE) .

Case Studies and Research Findings

  • Intratympanic Administration : A randomized clinical trial evaluated the pharmacokinetics of TAC after intratympanic injection in patients with hearing loss. The study found that TAC levels were significantly higher in perilymph compared to plasma, suggesting effective localized delivery for inner ear conditions .
  • Nanocrystal Development : Research on TA-NC indicated that this formulation not only improved therapeutic efficacy but also reduced side effects associated with conventional corticosteroid treatments, highlighting the potential for innovative drug delivery systems in ocular therapy .
  • Pain Relief Studies : Multiple randomized controlled trials have confirmed the effectiveness of TAC in reducing pain associated with various inflammatory conditions through targeted injections, emphasizing its role as a powerful analgesic agent .

Mécanisme D'action

Triamcinolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the transcription of specific genes. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation. Additionally, it reduces capillary permeability and stabilizes lysosomal membranes, thereby decreasing inflammation and immune responses .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its high potency and long duration of action. It is particularly effective in treating conditions that require sustained anti-inflammatory effects. Its ability to be administered via multiple routes (topical, intramuscular, intra-articular) adds to its versatility in clinical practice .

Activité Biologique

Triamcinolone acetonide (TA) is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Its biological activity is significant in various clinical applications, including dermatology, ophthalmology, and the treatment of inflammatory conditions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through glucocorticoid receptor agonism. Upon binding to the glucocorticoid receptor, TA influences gene expression that leads to the following actions:

  • Inhibition of Inflammatory Mediators : TA inhibits phospholipase A2, which reduces the production of arachidonic acid and subsequently decreases the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Reduction of Immune Response : It suppresses the activity of nuclear factor kappa-B (NF-kB), leading to decreased production of pro-inflammatory cytokines like interleukin-6 and interleukin-8 .
  • Vascular Effects : TA reverses vascular dilation and reduces vascular permeability, which prevents the migration of macrophages and leukocytes to sites of inflammation .

Pharmacokinetics

The pharmacokinetics of this compound varies based on the route of administration. For instance:

  • Intravenous Administration : A 16 mg oral dose achieves a maximum concentration (C_max) of approximately 5.23 ng/mL after about 2.24 hours (T_max) with an area under the curve (AUC) of 36.0 ng*h/mL .
  • Intra-articular Injection : Studies indicate that TA levels in systemic blood peak at around 35 ng/mL by day three post-injection, with a plateau observed thereafter .

Clinical Applications and Case Studies

This compound is utilized in various clinical settings. The following table summarizes key applications and findings from clinical studies:

Indication Dosage/Route Study Findings
Dermatoses Spray 1-4 times daily for 28 daysSignificant improvement in dermatoses scores; 64% clear or almost clear by Day 28 .
Multiple Sclerosis 40 mg intraspinal injectionEffective in reducing symptoms; administered every 6-12 weeks .
Cystoid Macular Edema Retrobulbar injection (40-80 mg)Improved visual outcomes; significant reduction in edema observed .
Keloids Intralesional injection (40 mg)Mixed results; not recommended as a first-line treatment due to variable efficacy .
Balanitis Xerotica Obliterans Injection (dosage varies)Recommended based on multiple studies; effective in symptom management .

Research Findings

Recent studies have highlighted both the therapeutic potential and limitations of this compound:

  • Impact on Mesenchymal Stem Cells (MSCs) : A study demonstrated that TA treatment induced apoptosis in human bone marrow-derived MSCs while promoting adipogenesis and impairing chondrogenesis. This raises concerns regarding its use in joint recovery scenarios where MSCs play a crucial role .
  • Adjunctive Use in Ocular Trauma : The ASCOT study evaluated TA's effectiveness as an adjunctive treatment during vitrectomy for open globe trauma. Results indicated improved clinical outcomes when compared to standard care alone .
  • Long-term Efficacy in Dermatoses : A comprehensive review showed that patients using this compound spray experienced rapid improvement in skin conditions, with over half reporting significant changes within three days .

Propriétés

IUPAC Name

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXUCZADRHECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-25-5
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triamcinolone acetonide
Reactant of Route 2
Reactant of Route 2
Triamcinolone acetonide
Reactant of Route 3
Triamcinolone acetonide
Reactant of Route 4
Triamcinolone acetonide
Reactant of Route 5
Triamcinolone acetonide
Reactant of Route 6
Triamcinolone acetonide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.